Cas no 1480279-71-7 (2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid)
![2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid structure](https://ja.kuujia.com/scimg/cas/1480279-71-7x500.png)
2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid
- 2-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid
- 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid
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- インチ: 1S/C9H14F3NO2/c1-6(8(14)15)13-4-2-7(3-5-13)9(10,11)12/h6-7H,2-5H2,1H3,(H,14,15)
- InChIKey: QOJQMFBUUZDJOW-UHFFFAOYSA-N
- ほほえんだ: FC(C1CCN(C(C(=O)O)C)CC1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 234
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 40.5
2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T188376-100mg |
2-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid |
1480279-71-7 | 100mg |
$ 160.00 | 2022-06-03 | ||
Life Chemicals | F1908-0304-5g |
2-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid |
1480279-71-7 | 95%+ | 5g |
$1896.0 | 2023-09-07 | |
Life Chemicals | F1908-0304-0.5g |
2-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid |
1480279-71-7 | 95%+ | 0.5g |
$600.0 | 2023-09-07 | |
TRC | T188376-500mg |
2-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid |
1480279-71-7 | 500mg |
$ 590.00 | 2022-06-03 | ||
Life Chemicals | F1908-0304-1g |
2-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid |
1480279-71-7 | 95%+ | 1g |
$632.0 | 2023-09-07 | |
Life Chemicals | F1908-0304-0.25g |
2-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid |
1480279-71-7 | 95%+ | 0.25g |
$570.0 | 2023-09-07 | |
TRC | T188376-1g |
2-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid |
1480279-71-7 | 1g |
$ 910.00 | 2022-06-03 | ||
Life Chemicals | F1908-0304-2.5g |
2-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid |
1480279-71-7 | 95%+ | 2.5g |
$1264.0 | 2023-09-07 | |
Life Chemicals | F1908-0304-10g |
2-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid |
1480279-71-7 | 95%+ | 10g |
$2654.0 | 2023-09-07 |
2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acidに関する追加情報
Introduction to 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic Acid (CAS No: 1480279-71-7)
2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid, identified by the Chemical Abstracts Service Number (CAS No) 1480279-71-7, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in medicinal chemistry research. The presence of a trifluoromethyl group and a piperidine moiety in its structure imparts unique physicochemical properties that are highly relevant to its potential applications in the design of novel therapeutic agents.
The piperidin-1-yl substituent is a common pharmacophore in many bioactive molecules, contributing to their binding affinity and selectivity towards biological targets. Piperidine derivatives are known for their ability to modulate various physiological processes, including neurotransmission, inflammation, and metabolic pathways. The incorporation of a trifluoromethyl group further enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. These structural features make 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid a valuable scaffold for the development of new drugs targeting a wide range of diseases.
In recent years, there has been growing interest in the synthesis and characterization of piperidine-based compounds due to their diverse biological activities. The trifluoromethyl-substituted piperidine derivatives have been extensively studied for their potential as kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antiviral agents. For instance, compounds with similar structural motifs have shown efficacy in preclinical studies as inhibitors of Janus kinases (JAKs), which are involved in various inflammatory and autoimmune diseases. The mechanism of action of these compounds often involves the disruption of signal transduction pathways that are aberrantly activated in disease states.
The synthesis of 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, reductive amination, and cross-coupling reactions. The introduction of the trifluoromethyl group can be achieved through halogenation followed by metal-catalyzed trifluoromethylation or direct fluorination techniques. These synthetic strategies highlight the importance of advanced organic chemistry methodologies in the preparation of complex pharmaceutical intermediates.
The physicochemical properties of 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid, such as solubility, stability, and bioavailability, are critical factors that influence its suitability for pharmaceutical applications. Computational modeling and experimental techniques are employed to evaluate these properties and predict their impact on drug-like characteristics. For example, molecular dynamics simulations can provide insights into the binding interactions between this compound and its biological targets, while high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for structural elucidation and purity assessment.
The biological activity of 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid has been explored in various preclinical models. Initial studies have demonstrated its potential as an inhibitor of certain enzymes and receptors implicated in human diseases. For instance, it has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and have been implicated in cancer development. Additionally, this compound has exhibited anti-inflammatory properties by modulating cytokine production and immune cell function.
In conclusion, 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid (CAS No: 1480279-71-7 strong>) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of a piperidine moiety and a < strong >trifluoromethyl strong >group makes it a versatile scaffold for drug discovery. Further research is warranted to fully elucidate its biological activities and explore its therapeutic applications. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the development of novel treatments.
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